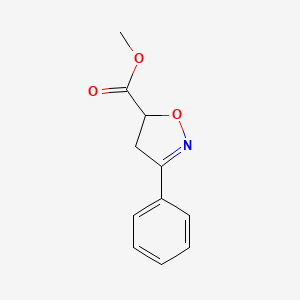

Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate

Overview

Description

“Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate” is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 g/mol . The IUPAC name for this compound is "methyl 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate" .

Synthesis Analysis

Benzaldehydes were initially converted to nitrile oxides that underwent 1,3-dipolar cycloaddition reactions with methyl acrylate to generate 4,5-dihydroisoxazoles . The subsequent controlled hydrolysis of the pyrazine ring led to β- (5-phenyl-4,5-dihydroisoxazol-3-yl)-serine methyl esters and the corresponding dipeptides with ®-valine .Molecular Structure Analysis

The InChI for this compound is “InChI=1S/C11H11NO3/c1-14-11(13)10-7-9(12-15-10)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3” and the Canonical SMILES is "COC(=O)C1CC(=NO1)C2=CC=CC=C2" . The compound has a complexity of 269 and a topological polar surface area of 47.9 Ų .Chemical Reactions Analysis

The compound is involved in 1,3-dipolar cycloaddition reactions with methyl acrylate to generate 4,5-dihydroisoxazoles . Reductive cleavage of the 4,5-dihydroisoxazole ring under hydrolytic conditions made it possible to obtain the corresponding polyfunctionalised dipeptides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.21 g/mol, an XLogP3-AA of 1.7, and a topological polar surface area of 47.9 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .Scientific Research Applications

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery, and new eco-friendly synthetic strategies are being developed for isoxazole synthesis .

Metal-Free Synthetic Routes

Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures, it’s imperative to develop alternate metal-free synthetic routes .

Antiprotozoal Activity

4,5-Dihydroisoxazole derivatives, which include Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate, exhibit various biological activities, including anti-infective . They are interesting synthetic targets that have been utilized in the development of several medicinal scaffolds .

Anticancer Activity

New molecular hybrids of 4,5-dihydroisoxazole have been evaluated for their anticancer activity in B16F10 murine melanoma cells .

VLCFAs Inhibitor

Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate has been used in the design and synthesis of new VLCFAs inhibitors . These inhibitors have higher herbicidal activity and improved crop safety .

Heterocyclic Scaffolds

Functionalized heterocyclic scaffolds, including isoxazoles, are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space . They bind to the biological targets based on their chemical diversity .

Mechanism of Action

Target of Action

Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives, in general, interact with their targets through various mechanisms, depending on the specific structure of the derivative and the nature of the target .

Biochemical Pathways

Isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse chemical structures .

Result of Action

Isoxazole derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of a compound .

Safety and Hazards

properties

IUPAC Name |

methyl 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-11(13)10-7-9(12-15-10)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGFHHRNCZXWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444712 | |

| Record name | 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17647-39-1 | |

| Record name | 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

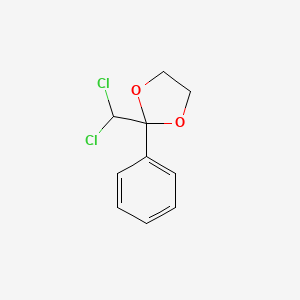

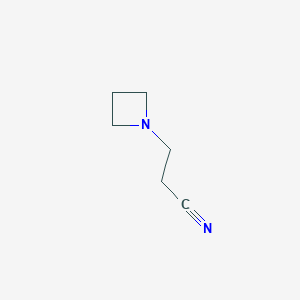

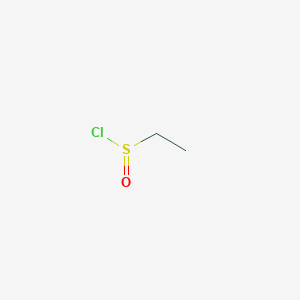

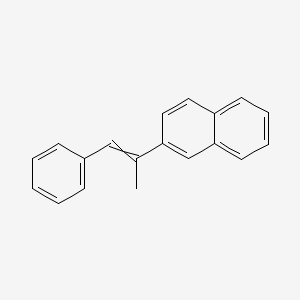

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Morpholine, 4-[[[(4-methylphenyl)sulfonyl]imino]phenylmethyl]-](/img/structure/B1653078.png)